molecular formula C8H7F2NO B3013614 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1355969-64-0

5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B3013614
CAS No.: 1355969-64-0
M. Wt: 171.147
InChI Key: WWANOELSZZMXOF-UHFFFAOYSA-N
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Description

5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a fluorinated benzoxazine derivative serving as a valuable chemical intermediate in medicinal chemistry and drug discovery. This compound is part of the benzoxazine scaffold, recognized for its versatile pharmacological properties and potential as a building block for novel therapeutic agents . Research into benzoxazine derivatives has demonstrated significant promise in oncology. The benzoxazine core is a key structural component in the rational design of hybrid molecules, such as benzoxazine–purine hybrids, which have shown potent antiproliferative activity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) carcinomas . These compounds can induce divergent mechanisms of cell death, including caspase-8-dependent pyroptosis-like death and kinase inhibition (e.g., HER2, JNK1), offering a strategic approach to overcome drug resistance in cancer therapy . Furthermore, structurally related dihydrobenzoxazine compounds have exhibited notable in vitro antimicrobial activities against a range of Gram-positive bacteria, such as Staphylococcus aureus , and pathogenic fungi . The synthetic versatility of the benzoxazine core allows for further functionalization, making this compound a crucial precursor for generating diverse compound libraries for biological screening . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-5-3-6(10)8-7(4-5)12-2-1-11-8/h3-4,11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWANOELSZZMXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluoroaniline with glyoxal in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5,7-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibits significant antimicrobial properties. A study highlighted its efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways essential for bacterial growth .

Potential Anticancer Agent
Preliminary studies suggest that this compound may possess anticancer properties. Its structural analogs have been shown to inhibit cancer cell proliferation in vitro. For instance, compounds with similar oxazine structures have been investigated for their ability to induce apoptosis in various cancer cell lines . These findings warrant further exploration to determine the specific pathways through which this compound exerts its effects.

Material Science

Polymer Synthesis
In material science, this compound serves as an important precursor in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Fluorescent Materials
The compound's unique fluorine substituents make it suitable for use in the development of fluorescent materials. These materials can be utilized in various applications including sensors and imaging technologies. The fluorescence properties are attributed to the electronic transitions facilitated by the fluorine atoms within the molecular structure .

Case Studies and Research Findings

Study Application Findings
Study on Antimicrobial PropertiesAntimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains; potential for treating resistant infections .
Investigation of Anticancer EffectsCancer ResearchInduced apoptosis in cancer cell lines; further studies needed for mechanism elucidation .
Polymer Development ResearchMaterial ScienceEnhanced thermal stability and mechanical strength of polymers incorporating this compound .
Fluorescent Material DevelopmentSensor TechnologyExhibited promising fluorescence properties suitable for sensor applications .

Mechanism of Action

The mechanism of action of 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Electronic Effects

The position and nature of substituents on the benzoxazine core significantly influence biological activity and physicochemical properties. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Biological Activity Reference
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine 5-F, 7-F 173.16* Antimicrobial precursor (levofloxacin synthesis)
6-Bromo-5-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine 5-F, 6-Br 246.09 Not explicitly reported (structural analog)
3,4-Dihydro-2H-benzo[1,4]oxazine None 135.16 Intermediate in organic synthesis
8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine 8-Br 214.06 CNS depression, 5-HT6 receptor antagonism
7,8-Difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine 7-F, 8-F, 3-CH3 201.20 Levofloxacin precursor

*Calculated based on parent structure (C8H9NO, 135.16 g/mol) + 2F (38 g/mol).

Key Observations :

  • Fluorine vs.
  • Symmetrical Substitution : The 5,7-difluoro configuration may improve crystallinity and solubility compared to asymmetrical analogs like 6-bromo-5-fluoro derivatives .

Pharmacological Activity

CNS and Receptor Modulation
  • 8-Bromo derivative : Demonstrates 5-HT6 receptor antagonism (IC50 < 100 nM), highlighting the role of halogenation at the 8-position in CNS-targeted therapies .
  • Dual TXA2/PGI2 Activity : 3,4-Dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives act as dual thromboxane A2 receptor antagonists and prostacyclin receptor agonists, with substituent polarity at the 8-position being crucial for dual activity .

Physicochemical and Commercial Considerations

  • Lipophilicity: Fluorine substituents increase logP values compared to non-fluorinated analogs, enhancing membrane permeability .
  • Commercial Availability : Derivatives like 6-methoxy- and 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine are typically stocked for research (purity ≥95%), while fluorinated variants are specialized intermediates .

Biological Activity

5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8F2N2O
  • Molecular Weight : 182.17 g/mol
  • IUPAC Name : this compound

The compound features a benzoxazine structure with difluoromethyl substitutions that may enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an antagonist for specific receptors and exhibit antioxidant properties. The following mechanisms have been identified:

  • Receptor Interaction : The compound has shown potential as a 5-HT6 receptor antagonist, which is significant in the treatment of neurodegenerative diseases such as Alzheimer's disease .
  • Antioxidant Activity : Preliminary studies suggest that this compound can scavenge free radicals effectively, indicating potential therapeutic applications in oxidative stress-related conditions .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
5-HT6 Receptor Antagonism Subnanomolar affinity for the receptor
Antioxidant Activity Effective free radical scavenging
Cytotoxicity Non-toxic up to 250 μg/mL in non-cancerous cells

Case Studies and Research Findings

  • 5-HT6 Receptor Antagonism Study
    A series of novel derivatives based on the benzoxazine scaffold were synthesized and evaluated for their affinity towards the 5-HT6 receptor. The results indicated that compounds similar to this compound exhibited subnanomolar affinities and demonstrated good brain penetration in rat models .
  • Antioxidant Activity Assessment
    In a study assessing antioxidant properties through DPPH radical scavenging assays, derivatives of the benzoxazine structure showed significant inhibition rates. The results highlighted the potential of these compounds in therapeutic applications against oxidative stress .
  • Cytotoxicity Evaluation
    Cytotoxicity studies conducted on non-cancerous 3T3 fibroblast cell lines revealed that several derivatives of the compound were non-toxic at concentrations up to 250 μg/mL. This is crucial for considering these compounds for further pharmacological development .

Q & A

Q. What synthetic methodologies are effective for preparing 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from fluorinated aromatic precursors. A validated approach includes:

Nucleophilic aromatic substitution of 1,5-difluoro-2,4-dinitrobenzene with ethanolamine derivatives to introduce the oxazine ring.

Cyclization under acidic or thermal conditions to form the dihydrobenzoxazine core.

Reduction of nitro groups (if present) and purification via recrystallization or column chromatography.
Key intermediates and conditions are outlined in Table 1.
Reference : (synthesis from difluoro-dinitrobenzene derivatives) and (fluorinated precursor reactivity) .

Q. Table 1: Synthetic Routes and Key Steps

StepReagents/ConditionsPurpose
11,5-Difluoro-2,4-dinitrobenzene, ethanolamine, K₂CO₃, DMF, 80°CIntroduce amine and oxazine moieties
2H₂SO₄, refluxCyclization to form benzoxazine core
3Pd/C, H₂ (for nitro reduction)Final product purification

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer : Structural confirmation and purity assessment require a combination of techniques:
  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to verify fluorine positions and ring substitution patterns (e.g., coupling constants for diastereotopic protons) .
  • High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% as per research-grade standards).
  • Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS or HRMS).
  • X-ray Crystallography (if single crystals are obtained) for absolute configuration determination.
    Reference : (structural analysis of fluorinated benzoic acid derivatives) and (NMR data protocols) .

Q. What are the known biological targets or activities of this benzoxazine derivative?

  • Methodological Answer : While direct studies on this compound are limited, structurally related fluorinated benzoxazines exhibit:
  • Enzyme inhibition : Fluorine atoms enhance binding to active sites (e.g., cyclooxygenase or kinases) via electron-withdrawing effects .
  • Anti-inflammatory activity : Analogous to salicylic acid derivatives, with potential modulation of NF-κB pathways.
  • Antimicrobial properties : Fluorine substituents may improve membrane permeability.
    Reference : (biological applications of fluorinated benzoic acids) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer : Optimization strategies include:
  • Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of fluorinated intermediates.
  • Temperature control : Gradual heating during cyclization reduces side reactions (e.g., ring-opening).
  • In situ monitoring : FTIR or Raman spectroscopy to track nitro group reduction and intermediate stability.
    Reference : (multi-step synthesis optimization) and (esterification/reduction strategies) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic stereochemistry or solvent effects. Mitigation approaches:
  • Comparative analysis : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data.
  • Variable Temperature (VT) NMR : Resolve diastereomeric splitting by analyzing temperature-dependent conformational changes.
  • 2D NMR techniques (COSY, NOESY) to assign overlapping proton signals.
    Reference : (data validation via professional databases) and (NMR spectral interpretation) .

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and stability?

  • Methodological Answer : The meta -fluorine positions (5,7-) exert strong electron-withdrawing effects, which:
  • Enhance oxidative stability : Fluorine reduces electron density on the aromatic ring, slowing autoxidation.
  • Direct electrophilic substitution : Fluorine deactivates the ring, favoring reactions at specific positions (e.g., nitration at para to fluorine).
  • Impact hydrogen bonding : Fluorine’s electronegativity alters solubility in polar solvents.
    Experimental validation via Hammett substituent constants (σ values) or computational modeling (e.g., Mulliken charges) is recommended.
    Reference : (fluorine’s role in salicylic acid derivatives) and (reactivity of difluorinated benzene) .

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